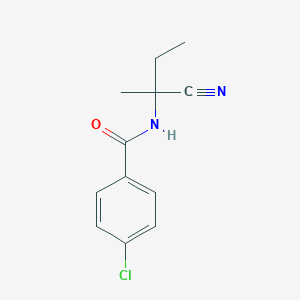

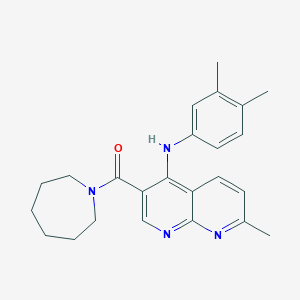

4-chloro-N-(1-cyano-1-methylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-N-(1-cyano-1-methylpropyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, which could be similar to the synthesis of “this compound”, has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique

Electrophilic Properties

4-Chloro-N-(hydroxymethyl)benzamide has been investigated for its electrophilic properties as a model compound of carbinolamides formed during the metabolic oxidation of N-methylamides. It was found not to react with nucleophiles such as cyanide or glutathione under physiological conditions. However, its derivative, N-(acetoxymethyl)-4-chlorobenzamide, showed reactivity, indicating it could be a precursor of reactive electrophilic methyleneimines. This research suggests potential toxic or carcinogenic properties of such esters of carbinolamides (Overton et al., 1986).

Aggregation in Isomeric Imides

The aggregation behavior of isomeric imides, including 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide and its analogs, was studied. The analysis of weak interactions in these compounds showed that halogen bonding contacts and weak hydrogen bonding C-H···N/O/π contacts play a crucial role in their crystal packing formation. This study provides insights into the structural analysis and potential application of similar compounds in the development of materials with specific aggregation-induced properties (Mocilac et al., 2018).

Colorimetric Sensing of Fluoride Anions

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrated a drastic color transition in response to fluoride anion at mM concentrations. This behavior, attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, highlights the potential of such compounds in the development of colorimetric sensors for fluoride anion detection in solutions (Younes et al., 2020).

Safety and Hazards

Mécanisme D'action

Mode of Action

As a benzamide derivative, it may interact with its targets through nucleophilic reactions . The presence of the chloro group on the benzene ring could potentially enhance the rate of substitution reactions .

Biochemical Pathways

Benzamide derivatives have been shown to be involved in various biochemical pathways, including those related to the metabolism of aromatic compounds .

Propriétés

IUPAC Name |

4-chloro-N-(2-cyanobutan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-3-12(2,8-14)15-11(16)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBNWYPWTZGNRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B2536202.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2536203.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2536205.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2536208.png)

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/no-structure.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536212.png)

![1-(2-Tert-butylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2536219.png)

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2536220.png)

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2536221.png)